molecular formula C17H15Cl2N3O7S B601274 Cefazedone Impurity 6 CAS No. 56187-36-1

Cefazedone Impurity 6

Katalognummer: B601274
CAS-Nummer: 56187-36-1
Molekulargewicht: 476.3 g/mol
InChI-Schlüssel: PIGGEXTUKZGHDX-MLGOLLRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefazedone Impurity 6 is a chemical compound with the molecular formula C17H15Cl2N3O7S and a molecular weight of 476.288 g/mol . It is a related substance of the antibiotic cefazedone, which belongs to the cephalosporin class of antibiotics. This compound is often studied in pharmaceutical research to understand its properties, potential impurities, and effects on the efficacy and safety of cefazedone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 6 involves several steps, including the salifying reaction of cefazedone with sodium methoxide in dried methyl alcohol. The reaction solution is then cooled to facilitate crystallization . The detailed synthetic route and reaction conditions are typically proprietary to pharmaceutical companies and may vary based on specific industrial requirements.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes rigorous quality control measures, such as method validation and stability studies, to meet regulatory compliance .

Analyse Chemischer Reaktionen

Types of Reactions: Cefazedone Impurity 6 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Toxicity Detection Methods

One of the primary applications of Cefazedone Impurity 6 involves evaluating its toxicity. Research has demonstrated that impurities in pharmaceutical compounds can significantly affect their safety profiles. A notable study utilized zebra fish (Danio rerio) as a model organism to assess the toxicity of various impurities in cefazedone sodium, including this compound.

  • Methodology : The study involved diluting test solutions with artificial seawater and exposing zebra fish embryos to these solutions to observe developmental outcomes such as deformities and survival rates over several days .
  • Findings : The results indicated that controlling the levels of impurities, including this compound, is essential for ensuring the safety of clinical applications. Specifically, it was found that the toxic action of impurities could be effectively assessed using this model organism, providing a reliable basis for evaluating drug safety .

Stability Assessments

The stability of cefazedone and its impurities during storage and processing is critical for maintaining drug quality. Studies have shown that the degradation products can vary significantly based on environmental conditions such as temperature and pH.

  • Stability Testing : High-Performance Liquid Chromatography (HPLC) methods have been employed to analyze the degradation pathways of cefazedone and identify impurities like this compound. The stability tests revealed that certain degradation products formed under specific conditions could lead to increased impurity levels over time .
  • Implications : Understanding the stability of this compound helps manufacturers establish appropriate storage conditions and shelf-life estimates for cefazedone formulations, thereby ensuring patient safety.

Regulatory Compliance and Quality Control

This compound's role in regulatory compliance cannot be overstated. Pharmaceutical companies must adhere to strict guidelines regarding impurity levels in drug products.

  • Quality Control Protocols : Regulatory agencies require comprehensive testing for impurities during the drug development process. The presence of impurities like this compound must be quantified and controlled to meet safety standards .
  • Case Studies : Several case studies illustrate how companies have implemented rigorous testing protocols to monitor impurity levels, including this compound, ensuring compliance with regulatory requirements while maintaining product efficacy .

Wirkmechanismus

The mechanism of action of Cefazedone Impurity 6 is not well-documented. as an impurity of cefazedone, it may interact with similar molecular targets and pathways. Cefazedone itself works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The impurity may affect the overall efficacy and safety profile of the antibiotic.

Vergleich Mit ähnlichen Verbindungen

Cefazedone Impurity 6 can be compared with other related compounds, such as:

  • Cefazedone Impurity 1
  • Cefazedone Impurity 4
  • Cefazedone Impurity 5
  • Cefazedone Impurity 10

Uniqueness: this compound is unique due to its specific molecular structure and the potential impact it has on the stability and efficacy of cefazedone. Each impurity has distinct properties and effects, making it essential to study them individually.

Eigenschaften

CAS-Nummer

56187-36-1

Molekularformel

C17H15Cl2N3O7S

Molekulargewicht

476.3 g/mol

IUPAC-Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15Cl2N3O7S/c1-7(23)29-5-8-6-30-16-12(15(26)22(16)13(8)17(27)28)20-11(24)4-21-2-9(18)14(25)10(19)3-21/h2-3,12,16H,4-6H2,1H3,(H,20,24)(H,27,28)/t12-,16-/m1/s1

InChI-Schlüssel

PIGGEXTUKZGHDX-MLGOLLRUSA-N

Isomerische SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Kanonische SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​8-​oxo-​, (6R,​7R)​-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.